Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate
Overview
Description
Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate is a chemical compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol . It is also known by its synonym, 4-[(3-Methoxy-3-oxopropyl)(phenylmethyl)amino]butanoic acid methyl ester . This compound is primarily used in research and development, particularly in the preparation of antidepressant dibenzothiepinol thienobenzothiepinol ether .
Preparation Methods
The synthetic routes for Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate involve the reaction of 4-benzyl-N-(2-methoxycarbonylethyl)aminobutyric acid with methanol in the presence of a catalyst . The reaction conditions typically include a temperature range of 0-50°C and a reaction time of 1-24 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, with reaction temperatures ranging from -20°C to 100°C . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter levels in the brain, contributing to its potential antidepressant effects .
Comparison with Similar Compounds
Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate can be compared with other similar compounds, such as:
Methyl 4-[4-benzyl-N-(2-hydroxyethyl)]aminobutyrate: This compound has a similar structure but with a hydroxyethyl group instead of a methoxycarbonylethyl group.
Methyl 4-[4-benzyl-N-(2-ethoxycarbonylethyl)]aminobutyrate: This compound has an ethoxycarbonylethyl group instead of a methoxycarbonylethyl group.
Properties
IUPAC Name |
methyl 4-[benzyl-(3-methoxy-3-oxopropyl)amino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-20-15(18)9-6-11-17(12-10-16(19)21-2)13-14-7-4-3-5-8-14/h3-5,7-8H,6,9-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDAEUCNQZJAIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN(CCC(=O)OC)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546131 | |
Record name | Methyl 4-[benzyl(3-methoxy-3-oxopropyl)amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109386-71-2 | |
Record name | Methyl 4-[benzyl(3-methoxy-3-oxopropyl)amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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